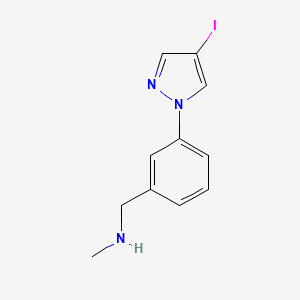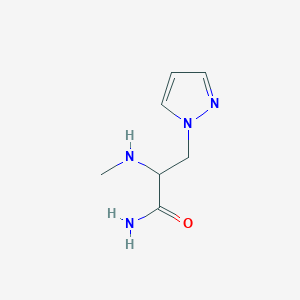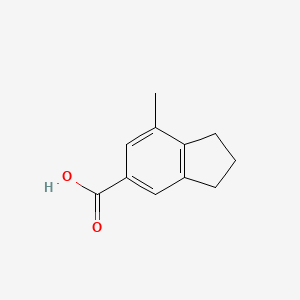
7-methyl-2,3-dihydro-1H-indene-5-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a methyl group at the 7th position and a carboxylic acid group at the 5th position on the indene ring, making it a unique and valuable molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Japp-Klingemann reaction can be employed, where phenyldiazonium chloride reacts with a suitable cyclohexanone derivative to form the indene structure . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid in toluene, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid may involve large-scale organic synthesis processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The indene ring structure allows for π-π interactions with aromatic amino acids in proteins, further modulating their function. These interactions can affect various biochemical pathways, making the compound valuable for therapeutic and research purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydro-1H-indene-5-carboxylic acid: Lacks the methyl group at the 7th position, resulting in different chemical properties and reactivity.
7-methyl-1H-indene-5-carboxylic acid: Does not have the dihydro structure, affecting its stability and reactivity.
1H-indene-5-carboxylic acid: Lacks both the methyl group and the dihydro structure, leading to distinct chemical behavior.
Uniqueness
7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to the presence of both the methyl group and the dihydro structure, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C11H12O2/c1-7-5-9(11(12)13)6-8-3-2-4-10(7)8/h5-6H,2-4H2,1H3,(H,12,13) |
InChI-Schlüssel |
NAXGLUYGKXUKII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1CCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


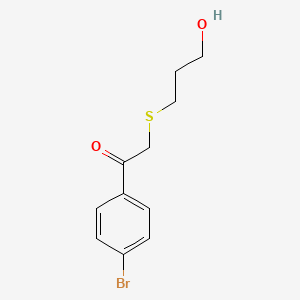
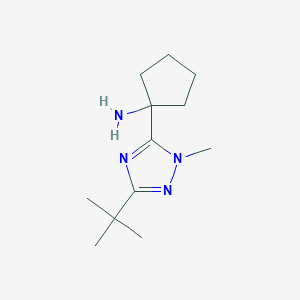
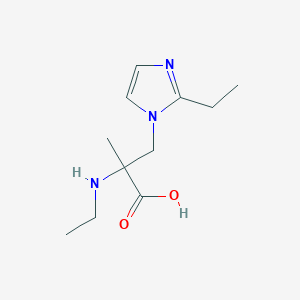
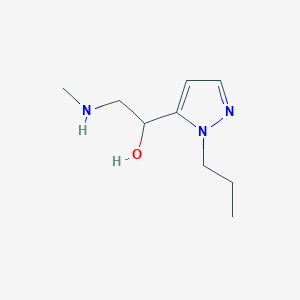
![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine](/img/structure/B15327389.png)

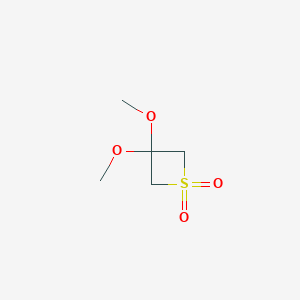

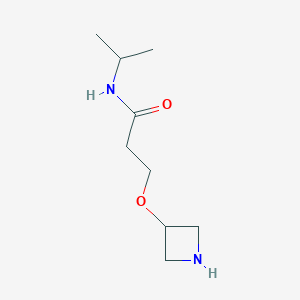
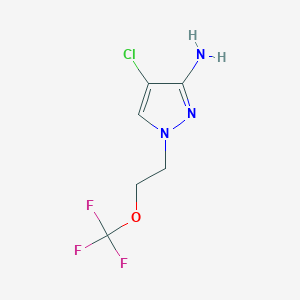
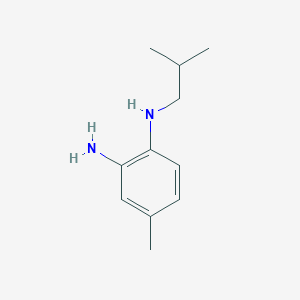
![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)
